2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine

Low-dielectric materials High-frequency electronics Epoxy thermosets

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (CAS 355-73-7) is a perfluorinated aliphatic diamine monomer bearing eight fluorine atoms across the central C2–C5 positions of a six-carbon backbone terminated by primary amine groups. With a molecular weight of 260.13 g·mol⁻¹, a predicted density of 1.455 g·cm⁻³, a melting point of 44–45 °C, and a boiling point of 65–66 °C at 5.5 Torr, this compound serves as a specialty building block for fluorinated polyamides, polyimides, polyurethanes, and epoxy resins where reduced dielectric constant, enhanced hydrophobicity, and modified thermal-mechanical profiles are required.

Molecular Formula C6H8F8N2
Molecular Weight 260.13 g/mol
CAS No. 355-73-7
Cat. No. B1608036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine
CAS355-73-7
Molecular FormulaC6H8F8N2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C6H8F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h1-2,15-16H2
InChIKeySQYCOUFPSXBQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (CAS 355-73-7): Fluorinated Diamine Monomer Procurement & Selection Guide


2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (CAS 355-73-7) is a perfluorinated aliphatic diamine monomer bearing eight fluorine atoms across the central C2–C5 positions of a six-carbon backbone terminated by primary amine groups . With a molecular weight of 260.13 g·mol⁻¹, a predicted density of 1.455 g·cm⁻³, a melting point of 44–45 °C, and a boiling point of 65–66 °C at 5.5 Torr, this compound serves as a specialty building block for fluorinated polyamides, polyimides, polyurethanes, and epoxy resins where reduced dielectric constant, enhanced hydrophobicity, and modified thermal-mechanical profiles are required [1][2]. Its commercial availability at ≥95% purity from multiple global suppliers supports both R&D-scale and pilot-scale procurement .

Why Generic Diamine Substitution Fails: Quantitative Differentiation of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine from Non-Fluorinated and Partially Fluorinated Analogs


Substituting 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine with non-fluorinated hexamethylene diamine (CAS 124-09-4) or shorter-chain fluorinated diamines such as 2,2,3,3-tetrafluoro-1,4-butanediamine predictably degrades three performance axes critical for advanced electronic and optical materials: dielectric constant, moisture resistance, and surface energy [1]. The fully fluorinated C2–C5 segment of the C6 backbone provides a contiguous, eight-fluorine barrier that is structurally absent in partially fluorinated or hydrocarbon-only diamines, meaning that simple replacement with a less-fluorinated analog cannot reproduce the same combination of low dielectric constant and low water absorption observed in cured networks [2]. Furthermore, the electron-withdrawing effect of the perfluorinated segment substantially reduces amine basicity relative to hexamethylene diamine, altering polymerization kinetics and achievable molecular weight distributions in polyamide and polyimide syntheses [3].

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine: Quantitative Performance Evidence vs. Closest Comparators


Dielectric Constant Reduction: OCE-Based Networks vs. Commercial Cycloaliphatic Epoxy ERL-4221

In a direct comparative study, the cured diepoxide network C-OCE—derived from 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine via its diepoxide derivative—exhibited a dielectric constant (Dk) of 2.54–2.44 across the 1 Hz to 5 MHz frequency range, representing a 37–39% reduction compared to the non-fluorinated commercial cycloaliphatic epoxy C-ERL-4221 (Dk 4.01–4.00) measured under identical conditions [1]. The tetrafluorobutane-linker analog C-TCE showed an intermediate Dk of 2.78–2.66, demonstrating that increasing the fluorinated linker length from C4F4 to C6F8 yields an additional Dk reduction of 0.24–0.22 units [1].

Low-dielectric materials High-frequency electronics Epoxy thermosets

Saturated Water Absorption: C-OCE vs. C-ERL-4221 and C-TCE

After 6 days of water immersion, the cured C-OCE network absorbed only 0.70 wt% water, compared to 2.83 wt% for the non-fluorinated C-ERL-4221 and 1.72 wt% for the shorter C4F4-linker C-TCE [1]. This represents a 75% reduction in saturated water uptake relative to the non-fluorinated baseline and a 59% reduction relative to the tetrafluorobutane analog, attributable to the longer contiguous perfluorinated segment creating a more effective hydrophobic barrier [1].

Moisture-resistant coatings Electronic packaging Fluorinated epoxies

Amine Basicity and Polymerization Reactivity: Octafluorohexane-1,6-diamine vs. Hexamethylene Diamine

US Patent 2,570,180 explicitly characterizes 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediamine as a 'weakly basic diamine,' contrasting it with 'strongly basic hexamethylene diamine' [1]. When the weakly basic fluorinated diamine is reacted with perfluoro-dicarboxylic acid derivatives (e.g., diethyl octafluoroadipate) at 80–100 °C in a sealed vessel, polyamides of comparatively low molecular weight are obtained [1]. In contrast, hexamethylene diamine reacts under milder conditions (100–125 °C, 1–2 hours) to yield high-molecular-weight polyamides (≥10,000 Da) that are fiber-forming [1]. This differential in amine nucleophilicity means that direct stoichiometric substitution of hexamethylene diamine with the octafluoro analog in a polymerization recipe will predictably alter reaction kinetics, achievable molecular weight, and final polymer properties.

Polyamide synthesis Step-growth polymerization Fluorinated monomers

Glass Transition Temperature (Tg) and Thermomechanical Trade-Off: C-OCE vs. C-ERL-4221

Dynamic mechanical analysis (DMA) of the cured networks revealed that C-OCE exhibits a glass transition temperature (Tg) of 136 °C and a storage modulus of 0.56 GPa, compared to 250 °C and 1.38 GPa for C-ERL-4221 [1]. The statistical heat-resistant index (Ts), however, was comparable: 169 °C for C-OCE vs. 175.5 °C for C-ERL-4221 [1]. Meanwhile, the C4F4-linker C-TCE showed a Tg of 171 °C and modulus of 1.25 GPa, indicating that linker length and fluorine content modulate the rigidity–flexibility balance [1]. This evidence establishes that while the octafluorohexane linker reduces Tg and modulus relative to rigid non-fluorinated cycloaliphatic networks, it maintains thermal stability as measured by Ts, making it suitable for applications where lower modulus and higher flexibility are advantageous alongside low Dk and moisture resistance.

High-Tg materials Thermoset characterization Dynamic mechanical analysis

Hydrophobicity Differential: LogP and Contact Angle Implications of the Octafluorohexane Backbone

The computed LogP of 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine is 2.84560 , indicating a strong preference for partitioning into organic phases over aqueous phases. For comparison, non-fluorinated hexamethylene diamine (CAS 124-09-4) has an experimental LogP of approximately −0.64 [1], representing a ΔLogP of approximately 3.5 units—corresponding to a >3,000-fold difference in octanol/water partition coefficient. This dramatic shift in hydrophobicity is a direct consequence of the eight contiguous C–F bonds replacing C–H bonds on the central carbons. In cured polymer networks, this translates to measurably higher water contact angles; in the copolyamide study by Steinhauser and Mülhaupt, increasing fluorine content from 0 to 39 wt% in copolyamides-6,6F raised water contact angles systematically, while melting temperatures and crystallinity were reduced [2].

Surface energy Hydrophobic coatings Fluorinated building blocks

High-Value Application Scenarios for 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine Based on Quantitative Evidence


Low-Dielectric Encapsulants for 5G/mmWave Electronic Packaging

For electronic packaging operating above 5 GHz, dielectric constant is the dominant design parameter. The evidence that C-OCE networks achieve Dk 2.54–2.44 versus 4.01–4.00 for non-fluorinated ERL-4221 [1] directly supports specification of 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine as a monomer precursor for low-Dk epoxy encapsulants. Combined with 0.70% saturated water absorption after 6 days [1], this monomer enables single-component formulations that simultaneously address signal integrity and moisture reliability—two failure modes that typically require multi-material solutions.

Hydrophobic Conformal Coatings for Printed Circuit Boards in High-Humidity Environments

The 4× lower water absorption of C-OCE (0.70%) versus C-ERL-4221 (2.83%) [1], together with the monomer's LogP of 2.84560 corresponding to >3,000-fold higher hydrophobicity than hexamethylene diamine , makes this fluorinated diamine an ideal building block for conformal coatings on PCBs deployed in tropical, marine, or condensing atmospheres. The lower Tg (136 °C) and modulus (0.56 GPa) of the cured network [1] further provide stress relief during thermal cycling, reducing the risk of coating delamination on CTE-mismatched substrates.

Fluorinated Polyamide Synthesis for Solvent-Resistant Membranes and Fibers

US Patent 2,570,180 demonstrates that polyamides produced from octafluoro-1,6-hexanediamine are soluble in hot dimethylformamide but insoluble in common organic solvents [2], indicating potential for solvent-resistant membrane fabrication via solution processing. The reduced basicity of the fluorinated diamine [2] necessitates modified polymerization protocols—higher catalyst loading, longer reaction times, or use of perfluorinated co-monomers—but this same property confers enhanced chemical inertness in the final polymer, valuable for filtration membranes exposed to aggressive solvents.

Optically Transparent Fluorinated Thermosets for Photonic Device Packaging

The cured C-OCE network is optically transparent from the visible to near-infrared range [3], while simultaneously offering Dk 2.54–2.44 [1] and water absorption of only 0.70% [1]. This unique combination of low dielectric constant, high optical clarity, and moisture resistance positions the octafluorohexane-1,6-diamine-derived materials for photonic integrated circuit packaging, where optical loss, signal crosstalk, and environmental degradation must be simultaneously minimized.

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